N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide
Description
This compound features a pyrazolo[1,5-d][1,2,4]triazin-5(4H)-one core substituted at the 2-position with a 4-bromophenyl group and at the 5-position with an acetamide-linked 1,3-benzodioxol-5-ylmethyl moiety. The acetamide bridge facilitates structural diversity, allowing modulation of physicochemical and pharmacological properties .
Properties
Molecular Formula |
C21H16BrN5O4 |
|---|---|
Molecular Weight |
482.3 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide |
InChI |
InChI=1S/C21H16BrN5O4/c22-15-4-2-14(3-5-15)16-8-17-21(29)26(24-11-27(17)25-16)10-20(28)23-9-13-1-6-18-19(7-13)31-12-30-18/h1-8,11H,9-10,12H2,(H,23,28) |
InChI Key |
BEULLSZUIINLPC-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Synthesis of the Pyrazolotriazinone Core: This involves the cyclization of appropriate hydrazine derivatives with triazine precursors under controlled conditions.
Coupling Reactions: The final step involves coupling the benzodioxole and pyrazolotriazinone intermediates with a bromophenyl acetamide derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the bromophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for developing new drugs due to its unique structural features.
Material Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, while the pyrazolotriazinone core could inhibit specific pathways. The exact molecular targets and pathways would require further experimental validation.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural Modifications and Substituent Effects
Key structural analogs differ primarily in the benzyl/aryl substituents attached to the acetamide nitrogen or the pyrazolo-triazinone core:
Key Observations :
- Benzodioxole vs. Methoxy/Chloro Substituents : The 1,3-benzodioxol-5-ylmethyl group in the target compound likely improves metabolic stability compared to the 3-methoxybenzyl group in , as electron-donating methoxy groups are prone to oxidative demethylation. The 4-chlorobenzyl analog may exhibit higher cytotoxicity due to the chloro substituent’s electrophilic nature.
- Solubility and Pharmacokinetics : The piperidinylpropyl group in enhances water solubility via tertiary amine protonation, contrasting with the target compound’s reliance on benzodioxole-mediated passive diffusion .
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 570.49 g/mol. It features a benzodioxole ring and a bromophenyl group, contributing to its distinctive chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C25H20BrN3O4S |
| Molecular Weight | 570.49 g/mol |
| IUPAC Name | This compound |
| InChI Key | [InChI Key Here] |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer activities. For instance, several pyrazole derivatives have shown moderate to good activity against various cancer cell lines in the NCI-60 cancer cell line panel. Specific studies have reported that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways related to cell survival and apoptosis .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Similar pyrazole derivatives have demonstrated significant antibacterial and antifungal activities against a range of pathogens. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymes within the microorganisms .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. The compound may inhibit pathways involved in inflammation by blocking the increase in intracellular calcium levels induced by inflammatory mediators such as platelet-activating factor (PAF). This suggests that it could be beneficial in treating inflammatory diseases .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or inflammatory responses.
- Receptor Modulation : It could modulate the activity of various receptors that play critical roles in cell signaling pathways.
Study 1: Anticancer Activity
A study conducted on a series of pyrazole derivatives indicated that certain compounds significantly inhibited the growth of breast cancer cells. The mechanism was linked to the induction of apoptosis through activation of caspase pathways .
Study 2: Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial activity of benzodioxole-based compounds against Staphylococcus aureus and Escherichia coli. Results showed promising inhibition zones indicating effective antimicrobial action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
